molecular formula C15H15N3OS B3987447 3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol

3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol

Cat. No.: B3987447
M. Wt: 285.4 g/mol
InChI Key: YXUWWURCIMXVGX-UHFFFAOYSA-N
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Description

3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol is a complex organic compound with significant potential in various scientific fields This compound features a thienopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl group is introduced through a substitution reaction, and the final step involves the addition of the amino alcohol moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound’s thienopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol apart from similar compounds is its unique combination of a thienopyrimidine core with a phenyl group and an amino alcohol moiety. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-8-4-7-16-14-13-12(11-5-2-1-3-6-11)9-20-15(13)18-10-17-14/h1-3,5-6,9-10,19H,4,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUWWURCIMXVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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